molecular formula C9H12FN B3236498 (3-Fluoro-4-methyl-phenyl)-dimethyl-amine CAS No. 1369865-37-1

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine

Cat. No.: B3236498
CAS No.: 1369865-37-1
M. Wt: 153.2 g/mol
InChI Key: YPKRUTVAHOIIBT-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a dimethylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine typically involves the introduction of the dimethylamine group to a fluorinated aromatic compound. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 3-fluoro-4-methyl-nitrobenzene is reacted with dimethylamine under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present in intermediates) to an amine group.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards its targets. The dimethylamine group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methylphenyl)boronic acid
  • 3-Fluoro-4-methylphenyl isocyanate
  • 3-Fluoro-4-methyl-Alpha-Pyrrolidinovalerophenone

Uniqueness

(3-Fluoro-4-methyl-phenyl)-dimethyl-amine is unique due to the combination of its fluorine and dimethylamine functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-N,N,4-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKRUTVAHOIIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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